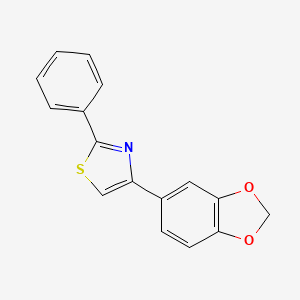

![molecular formula C21H23BrN4O2 B5536217 N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, reduction processes, and the use of palladium-catalyzed reactions. For instance, the synthesis of similar triazol-amine derivatives starts with the base molecule, which undergoes a series of reactions including reduction with NaBH4 and palladium-catalyzed cross-coupling amination, showcasing the complexity and precision required in synthesizing these compounds (Liu et al., 2012).

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds, revealing the spatial arrangement of atoms within a molecule. For similar compounds, crystallographic analysis has demonstrated intricate molecular geometries and intermolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Ye Jiao et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical reactions, including Schiff base formation, nucleophilic addition, and cyclization reactions. These reactions are pivotal for further modifications and applications of these compounds in various fields (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. Such properties are determined using techniques like melting point analysis, solubility tests, and differential scanning calorimetry (Hwang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for predicting the behavior of these compounds in chemical reactions and potential applications. Studies involving NMR spectroscopy, IR spectroscopy, and mass spectrometry provide detailed insights into the chemical properties of these molecules (Zelenov et al., 2014).

Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

Some novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. These compounds, including variations of triazole Schiff bases, have been explored for their potential in treating microbial infections due to their structure-activity relationship (Bektaş et al., 2010). Additionally, certain derivatives have demonstrated antitumor activity, indicating the potential for development into anticancer agents (Ye Jiao et al., 2015).

Antioxidant Properties

Research on naturally occurring bromophenols from marine red algae has shown that these compounds exhibit potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that derivatives of the investigated compound could have significant applications in preventing oxidative deterioration of food (Ke-kai Li et al., 2011).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media. Their efficiency in preventing corrosion suggests that derivatives of N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine could be utilized in protecting metal surfaces in corrosive environments (Turuvekere K. Chaitra et al., 2015).

Polymerization Processes

The synthesis and application of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes in the ring-opening polymerization of cyclic esters have been explored. This indicates the compound's potential utility in the field of polymer chemistry, especially in creating polymers with specific properties (Zhen-hua Liang et al., 2012).

Propriétés

IUPAC Name |

(E)-1-[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN4O2/c1-21(2,3)17-4-7-19(8-5-17)27-10-11-28-20-9-6-18(22)12-16(20)13-25-26-14-23-24-15-26/h4-9,12-15H,10-11H2,1-3H3/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEVERHFZSXBLN-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)